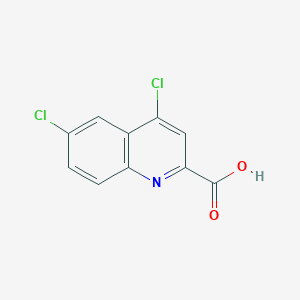

4,6-Dichloro-2-quinolinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYSXQKAWAUVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733692 | |

| Record name | 4,6-Dichloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902742-67-0 | |

| Record name | 4,6-Dichloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Contextualizing 4,6-Dichloro-2-quinolinecarboxylic acid in Modern Research

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-quinolinecarboxylic acid

This compound is a halogenated derivative of the quinoline carboxylic acid scaffold. This structural motif is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Quinoline-based structures are known pharmacophores that appear in a wide array of therapeutic agents. Their rigid bicyclic system provides a defined three-dimensional orientation for appended functional groups, making them ideal for targeted interactions with biological macromolecules. The specific analogue, this compound, has been investigated as part of discovery campaigns for novel inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH), a key target in cancer and autoimmune disease research.[1][2]

A thorough understanding of the physicochemical properties of such a compound is not merely an academic exercise; it is the foundational bedrock upon which its potential as a research tool or therapeutic lead is built. These properties govern everything from reaction kinetics during synthesis and analogue development to solubility in biological assays and ultimate bioavailability in preclinical models. This guide provides a comprehensive examination of these critical parameters, blending predictive data with established analytical methodologies to offer a holistic profile for the research scientist.

Core Molecular and Physical Properties

The fundamental identity of a compound is defined by its structure and inherent physical characteristics. These data points are the primary identifiers and the basis for all subsequent analysis.

Molecular Structure and Identity

The IUPAC name for the compound is 4,6-dichloroquinoline-2-carboxylic acid. It consists of a quinoline ring system chlorinated at positions 4 and 6, with a carboxylic acid group at position 2.

Caption: Molecular structure and key identifiers.

Physicochemical Data Summary

The following table summarizes the core physicochemical properties. It is critical to note that much of the publicly available data for this specific molecule is derived from computational predictions. Such in silico models are invaluable for initial assessment but must be empirically verified for mission-critical applications.

| Property | Value | Data Type | Source |

| Molecular Weight | 242.06 g/mol | Calculated | [3][4] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | - | [3][4] |

| Boiling Point | 378.3 ± 37.0 °C | Predicted | [3] |

| Density | 1.579 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 3.13 ± 0.30 | Predicted | [3] |

| LogP | 3.38 | Predicted | [5] |

Acidity and Solubility Profile: Implications for Biological Systems

The carboxylic acid and quinoline nitrogen impart both acidic and basic characteristics to the molecule, while the dichlorinated aromatic system dictates its lipophilicity. The interplay of these features defines the compound's solubility and ionization state, which are paramount for its handling and biological activity.

Acid Dissociation Constant (pKa)

The predicted pKa of 3.13 suggests that the carboxylic acid group is a relatively strong acid.[3] This is expected due to the electron-withdrawing nature of the quinoline ring system. For context, the pKa of the parent quinoline-2-carboxylic acid (quinaldic acid) is approximately 4.9, indicating it will be partially protonated in some biological environments.[6] The presence of two electron-withdrawing chlorine atoms on the 4,6-dichloro analogue would be expected to further increase the acidity (lower the pKa) of the carboxylic acid proton, aligning with the predicted value.

At physiological pH (~7.4), a compound with a pKa of 3.13 will exist almost exclusively in its deprotonated, carboxylate anion form. This has profound implications:

-

Increased Polarity: The anionic form is significantly more polar than the neutral acid, which will dominate its solubility characteristics.

-

Target Interactions: The ability to form ionic bonds (salt bridges) with positively charged residues (e.g., Lysine, Arginine) in a protein binding pocket is a key interaction modality.

Solubility

No specific experimental solubility data for this compound is readily available. However, its properties can be inferred to guide experimental design.

-

Aqueous Solubility: Due to the low pKa, solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions (pH < 2), where the molecule is protonated and neutral, solubility will likely be low, governed by the lipophilic dichlorinated quinoline core. As the pH increases above the pKa, the molecule deprotonates to the more soluble carboxylate form. Therefore, solubility is expected to be significantly higher in neutral to basic aqueous buffers (e.g., PBS pH 7.4).

-

Organic Solubility: The compound is expected to show good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), which are commonly used for preparing stock solutions for biological screening.

Workflow for Experimental Solubility Determination

Caption: Standard workflow for thermodynamic solubility assessment.

Protocol Justification: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows the system to reach true equilibrium.[7] Using a range of pH values is critical for ionizable compounds like this one to build a complete pH-solubility profile, which is essential for predicting its behavior in different biological compartments (e.g., stomach vs. intestine).

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is required to fully characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While specific spectra for this compound are not in public databases, a detailed protocol and expected chemical shifts based on known principles can be outlined.[8][9]

Representative Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, typically DMSO-d₆. DMSO is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[8]

-

¹H NMR Acquisition: Acquire a proton spectrum. Key expected signals include:

-

Aromatic Protons: Several signals in the δ 7.5-8.5 ppm range. The specific splitting patterns (doublets, singlets) will depend on the coupling between the remaining protons on the quinoline ring.

-

Carboxylic Acid Proton: A broad singlet at δ > 12 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

-

-

¹³C NMR Acquisition: Acquire a carbon spectrum (e.g., using a DEPT sequence to determine CH, CH₂, and CH₃ multiplicities). Key expected signals:

-

Carboxylic Carbonyl: A signal in the δ 165-175 ppm range.

-

Aromatic Carbons: Multiple signals between δ 120-150 ppm. Carbons directly attached to chlorine will show distinct chemical shifts.

-

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignment. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively, allowing for the complete assembly of the molecular puzzle.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

Expected Observations (Electrospray Ionization - ESI):

-

Negative Ion Mode [M-H]⁻: The most likely observation, with a peak at m/z corresponding to the deprotonated molecule (C₁₀H₄Cl₂NO₂⁻). The characteristic isotopic pattern of two chlorine atoms (a 100:65 ratio for ³⁵Cl/³⁷Cl) will result in a distinctive M, M+2, and M+4 cluster, which is a powerful diagnostic tool.

-

Positive Ion Mode [M+H]⁺: Possible, but likely less intense than the negative ion mode due to the acidic nature of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of the compound and is a prerequisite for any quantitative analysis.

Standard Protocol for Purity Assessment:

-

Column: A reversed-phase C18 column is the standard choice for molecules of this polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol). The acid modifier is crucial for ensuring good peak shape by suppressing the ionization of the carboxylic acid.

-

Detection: A UV detector is most common. A photodiode array (PDA) detector is superior as it can collect the full UV spectrum of the analyte peak, providing an additional layer of identity confirmation.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For drug development purposes, purity should typically exceed 95%.

Caption: A self-validating workflow for compound characterization.

Stability and Reactivity Considerations

Understanding a compound's stability is vital for ensuring the integrity of experimental results and for defining appropriate storage and handling conditions.

-

Solid-State Stability: As a crystalline solid, this compound is expected to be stable when stored in a cool, dry, and dark environment.[10]

-

Solution Stability: Stability in solution, particularly in DMSO stock solutions used for screening, is a critical parameter. Degradation can lead to a loss of active compound and the generation of confounding artifacts. A standard protocol involves incubating the compound in the solvent of interest (e.g., DMSO, aqueous buffer) at relevant temperatures (e.g., room temperature, 37°C) and monitoring its purity by HPLC over time.[11][12]

-

Chemical Reactivity: The carboxylic acid group is the primary site of chemical reactivity, able to undergo standard reactions such as esterification or amidation to form derivatives. The chloro-substituents are generally stable but could potentially undergo nucleophilic aromatic substitution under harsh conditions.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of this compound—characterized by its strong acidity, pH-dependent solubility, and distinct spectroscopic signature—define its behavior from the synthesis flask to the biological assay. While many properties for this specific molecule are currently based on high-quality predictions, this guide outlines the authoritative experimental methodologies required for their empirical validation. For researchers in drug development, a rigorous and early characterization of these parameters is not a procedural formality but a strategic imperative. It enables informed decisions in hit-to-lead optimization, facilitates the development of robust screening assays, and ultimately lays a solid, data-driven foundation for advancing a promising chemical scaffold toward its therapeutic potential.

References

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved January 20, 2026, from [Link][4]

-

Ladds, M. J. G., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(9), 3645–3659. Available from: [Link][1]

-

PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Esslinger, C. S., et al. (2011). The development of benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids as vesicular glutamate transporter (VGLUT) inhibitors reveals a possible role for neuroactive steroids. Bioorganic & Medicinal Chemistry Letters, 21(10), 2854–2858. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. U.S. Department of Health and Human Services. Available from: [Link][7]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Formaldehyde. U.S. Department of Health and Human Services. Available from: [Link][13]

-

Office of Scientific and Technical Information (OSTI). (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. U.S. Department of Energy. Available from: [Link][2]

-

FooDB. (2010). Showing Compound 4,6-Dihydroxy-2-quinolinecarboxylic acid (FDB011585). Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 7-chloro-2,4-quinolinedicarboxylic acid. Retrieved January 20, 2026, from [Link]

-

MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16109. Available from: [Link][10]

-

ResearchGate. (2006). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved January 20, 2026, from [Link]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 953535. Available from: [Link][14]

-

National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 953535. Available from: [Link]

-

ResearchGate. (2005). Synthesis of New Derivatives of 4-Quinolinecarboxylic Acid. Retrieved January 20, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved January 20, 2026, from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. 100(11), 4585-4589. Available from: [Link]

-

mVOC. (n.d.). Quinoline. Retrieved January 20, 2026, from [Link][6]

-

World Health Organization. (2011). Guidelines for drinking-water quality. 4th ed. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 20, 2026, from [Link][9]

-

University of Tartu, Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 23(11), 2993. Available from: [Link]

-

YouTube. (2021, November 12). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Quinaldic acid. Retrieved January 20, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 20, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2012). Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. Retrieved January 20, 2026, from [Link][11]

-

PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Available from: [Link][12]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 3. This compound | 902742-67-0 [amp.chemicalbook.com]

- 4. capotchem.com [capotchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mVOC 4.0 [bioinformatics.charite.de]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-2-quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Importance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of chemical analysis, providing a detailed roadmap of a molecule's atomic framework and functional group topology. This guide focuses on a molecule of significant interest in medicinal chemistry, 4,6-dichloro-2-quinolinecarboxylic acid. As a halogenated quinoline carboxylic acid, this scaffold is a key pharmacophore in various therapeutic areas. Understanding its precise spectroscopic signature is crucial for synthesis confirmation, purity assessment, and the rational design of new therapeutic agents.

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic data, a foundational understanding of the molecular structure of this compound is essential. The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. This core is substituted with two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 2.

Caption: Molecular structure of this compound.

The presence of the electron-withdrawing chlorine atoms and the carboxylic acid group will significantly influence the electron distribution within the aromatic system, which in turn will dictate the chemical shifts in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum. The acidic proton of the carboxylic acid will be a key feature in both ¹H NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The data presented here is predicted using advanced computational algorithms, which provide a reliable estimation of the experimental values.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons on the quinoline ring, and a downfield signal for the carboxylic acid proton. The electron-withdrawing effects of the chlorine atoms and the carboxylic acid group will generally lead to a downfield shift of the ring protons compared to unsubstituted quinoline.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Assignment |

| H-3 | ~8.2 | d | ~8.5 | Deshielded by the adjacent carboxylic acid group and the ring nitrogen. |

| H-5 | ~7.8 | d | ~2.0 | Meta-coupled to H-7. |

| H-7 | ~7.6 | dd | ~8.8, ~2.0 | Ortho-coupled to H-8 and meta-coupled to H-5. |

| H-8 | ~8.0 | d | ~8.8 | Deshielded due to its peri-relationship with the nitrogen lone pair. |

| -COOH | >12 | br s | - | Highly deshielded acidic proton, signal may be broad and exchangeable with D₂O.[1] |

Predictions are based on established principles of substituent effects on aromatic systems and may vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbon atoms directly attached to the electronegative chlorine and nitrogen atoms, as well as the carbonyl carbon of the carboxylic acid, are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C-2 | ~150 | Attached to the carboxylic acid group and adjacent to the nitrogen. |

| C-3 | ~122 | Shielded relative to other carbons in the pyridine ring. |

| C-4 | ~145 | Attached to a chlorine atom, leading to significant deshielding. |

| C-4a | ~128 | Bridgehead carbon. |

| C-5 | ~127 | |

| C-6 | ~135 | Attached to a chlorine atom. |

| C-7 | ~130 | |

| C-8 | ~129 | |

| C-8a | ~148 | Bridgehead carbon adjacent to nitrogen. |

| -COOH | ~168 | Carbonyl carbon of the carboxylic acid.[2] |

These predictions are generated based on additive models and comparison with structurally related compounds.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the compound.

-

For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg.

-

Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize polar compounds and allows for the observation of the exchangeable carboxylic acid proton.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay should be employed to ensure accurate integration if quantitative analysis is required.

-

-

2D NMR Experiments:

-

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule.[3]

-

Caption: Predicted primary fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like carboxylic acids. It will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Electron Ionization (EI): A higher energy ionization technique that will lead to more extensive fragmentation, providing more structural information.

-

-

Mass Analyzer:

-

A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To further investigate the fragmentation pathways, MS/MS experiments can be performed. The molecular ion is isolated and then fragmented to produce a daughter ion spectrum, which can confirm the proposed fragmentation patterns.

-

Conclusion: A Predictive Yet Powerful Approach

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive methodologies, the presented data and interpretations are grounded in fundamental spectroscopic principles and serve as a robust framework for the analysis of this important molecule. The detailed protocols provided herein offer a standardized approach for researchers to acquire high-quality experimental data. As the synthesis and application of novel quinoline derivatives continue to expand in the field of drug development, a thorough understanding of their spectroscopic properties remains an indispensable tool for the modern medicinal chemist.

References

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535–3547. [Link]

-

LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

A Deep Dive into the Mechanism of 4,6-Dichloro-2-quinolinecarboxylic Acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

This technical guide provides a comprehensive analysis of the mechanism of action for 4,6-dichloro-2-quinolinecarboxylic acid, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, enzyme kinetics, and cellular consequences of DHODH inhibition by this specific quinoline derivative.

Introduction: DHODH as a Critical Therapeutic Target

Dihydroorotate Dehydrogenase (DHODH) is a pivotal flavin-dependent mitochondrial enzyme.[1][2] It is strategically located on the inner mitochondrial membrane, where it catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[2][3][4][5][6][7] This reaction is uniquely coupled to the electron transport chain via the ubiquinone pool.[3][4][5]

The pyrimidines produced through this pathway are essential building blocks for DNA, RNA, phospholipids, and glycoproteins, making them indispensable for cell proliferation and survival.[2][8][9] Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, rendering them particularly vulnerable to the disruption of this pathway.[1] Consequently, DHODH has emerged as a validated and highly attractive therapeutic target for a spectrum of diseases, including cancer, autoimmune disorders, and viral infections.[1][10][11]

The Quinoline Carboxylic Acid Scaffold: A Privileged Structure for DHODH Inhibition

This compound belongs to a class of compounds structurally related to brequinar, one of the most well-characterized and potent DHODH inhibitors.[11][12] These inhibitors function by directly blocking the enzymatic activity of DHODH.[9] The primary consequence of this inhibition is the depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of cellular events, most notably the arrest of the cell cycle at the S-phase, where nucleotides are critically required for DNA replication.[2][11]

Molecular Mechanism of Action: Binding and Structural Insights

The inhibitory action of quinoline carboxylic acid derivatives is achieved through high-affinity binding to a specific pocket on the DHODH enzyme. Structural biology studies, particularly X-ray co-crystal structures of DHODH with brequinar and its analogues, provide a detailed blueprint for these interactions.[10][11][13][14]

This compound is predicted to bind within the ubiquinone-binding channel of DHODH, a largely hydrophobic tunnel located between two N-terminal alpha-helices.[14][15] The binding is stabilized by a network of specific electrostatic and hydrophobic interactions:

-

The Carboxylate Anchor: The 2-carboxylic acid moiety is the critical pharmacophore. It forms a strong salt bridge with the positively charged side chain of a conserved Arginine residue (R136) and a hydrogen bond with a key Glutamine (Q47).[11] This interaction anchors the inhibitor firmly within the active site.

-

Hydrophobic Interactions: The planar quinoline ring system and its dichloro substituents fit snugly into the hydrophobic channel. This region is lined with nonpolar residues such as Methionine (M43), Leucine (L58), and Alanine (A59), which form van der Waals interactions with the inhibitor.[11]

-

Targeted H-Bonding: Structure-guided drug design efforts have identified other key residues within the pocket, such as Threonine (T63) and Tyrosine (Y356), that can be engaged to enhance binding affinity.[13][15] Novel inhibitors have been designed to form water-mediated or direct hydrogen bonds with these residues.[13][15]

Diagram: Molecular Interactions at the DHODH Binding Site

Caption: Key molecular interactions between the inhibitor and the DHODH active site.

Enzyme Kinetics and Inhibition Profile

Kinetic studies reveal that quinoline carboxylic acid-based inhibitors typically act competitively with respect to the co-substrate, ubiquinone (or its analogues), and are non-competitive or uncompetitive with respect to the primary substrate, dihydroorotate.[14] This is consistent with the structural data showing the inhibitor occupying the ubiquinone binding channel.[9][14]

| Inhibitor Compound | Human DHODH IC50 (nM) | Class |

| Brequinar | 2.1 | Quinoline Carboxylic Acid |

| Teriflunomide | 24.5 | Leflunomide Metabolite |

| Leflunomide | 332.9 | Isoxazole (Prodrug) |

| BAY-2402234 | 0.42 | Novel Potent Inhibitor |

| Analogue 41 | 9.71 | Quinoline-based |

| Analogue 43 | 26.2 | Quinoline-based |

| Table 1: Comparative IC50 values of known DHODH inhibitors. Data compiled from multiple sources.[13][15][16] |

Experimental Protocols for Mechanistic Validation

Validating the mechanism of a novel DHODH inhibitor requires a multi-faceted approach, combining enzymatic assays with biophysical characterization.

Protocol 1: DHODH Enzyme Activity Assay (Fluorometric)

This protocol provides a robust method to quantify the enzymatic activity of DHODH and determine the IC50 of an inhibitor. The principle relies on a coupled reaction where the reduction of a cofactor by DHODH leads to the conversion of a non-fluorescent probe (like Resazurin) into a highly fluorescent product (Resorufin).[16]

Materials:

-

Recombinant human DHODH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone

-

Cofactor: Flavin mononucleotide (FMN)

-

Detection Reagent: Resazurin

-

Test Inhibitor: this compound (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~540/590 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM.

-

Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, DHODH enzyme, Decylubiquinone, FMN, and Resazurin at their final desired concentrations.

-

Dispensing: Add 1 µL of the diluted inhibitor (or DMSO for control) to each well of the 96-well plate.

-

Enzyme Addition: Add 50 µL of the enzyme-containing master mix to each well.

-

Initiation: Start the reaction by adding 50 µL of the L-DHO substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: DHODH Fluorometric Assay Workflow

Caption: Step-by-step workflow for the DHODH fluorometric enzyme activity assay.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the binding and dissociation of an inhibitor to its target enzyme, allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[17]

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human DHODH enzyme

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Running Buffer: HBS-EP+ or similar, with 0.1% Triton X-100 and 1% DMSO

-

Test Inhibitor: this compound

Step-by-Step Methodology:

-

Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a fresh mixture of EDC and NHS.

-

Ligand Immobilization: Covalently immobilize the DHODH enzyme to the activated chip surface via amine coupling. Aim for a target immobilization level of ~10,000 Response Units (RU).

-

Surface Deactivation: Block any remaining active esters on the surface by injecting ethanolamine.

-

Analyte Injection (Binding): Prepare a series of concentrations of the inhibitor (analyte) in running buffer. Inject each concentration over the immobilized DHODH surface (and a reference flow cell) for a defined period to monitor the association phase.

-

Dissociation Phase: After the injection, allow buffer to flow over the chip to monitor the dissociation of the inhibitor from the enzyme.

-

Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor before the next cycle.

-

Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Fit the kinetic data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (KD = kd/ka).

Cellular and Pathway Consequences of Inhibition

The inhibition of DHODH by this compound initiates a well-defined cascade of downstream cellular events.

-

Pyrimidine Depletion: The most immediate effect is a sharp decrease in the intracellular pool of pyrimidines (UMP, UDP, UTP, CTP), which can be quantified by metabolomic analysis.[18]

-

Cell Cycle Arrest: The lack of necessary nucleotides for DNA synthesis leads to an S-phase block in the cell cycle, effectively halting proliferation.[2][11]

-

Induction of Differentiation: In certain cancer contexts, particularly Acute Myeloid Leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation, offering a powerful therapeutic strategy beyond simple cytotoxicity.[7][11]

-

Immunomodulation & Antiviral Effects: By limiting the proliferation of activated T- and B-lymphocytes, DHODH inhibitors exert immunosuppressive effects, which is the basis for their use in autoimmune diseases.[1][4] This same mechanism can also confer broad-spectrum antiviral activity by starving viruses of the host-cell nucleotides required for replication.[2][3]

Diagram: Cellular Consequences of DHODH Inhibition

Caption: The downstream cellular pathway resulting from DHODH inhibition.

Conclusion and Future Perspectives

This compound exemplifies a potent class of DHODH inhibitors that act through a well-defined mechanism of action. By binding to the ubiquinone pocket of DHODH, it competitively blocks the enzyme's function, leading to pyrimidine starvation, cell cycle arrest, and potent anti-proliferative effects. The deep understanding of its binding mode, supported by extensive structural and kinetic data from related analogues, provides a solid foundation for its further development and optimization. Future research will likely focus on refining the quinoline scaffold to enhance potency, improve pharmacokinetic properties, and explore novel therapeutic combinations to fully exploit the potential of DHODH inhibition in oncology and immunology.

References

-

What are DHODH inhibitors and how do you quickly get the latest development progress?. (2023-11-23). Synapse. [Link]

-

Madak, J. T., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Its Potential Role against COVID-19 Targets. Physical Chemistry Research, 11(4), 783-800. [Link]

-

BCOR Gene Mutations Linked to Acute Myeloid Leukemia Suggest Potential for DHODH Inhibitor Therapies. (2026-01-19). GeneOnline News. [Link]

-

Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. bioRxiv. [Link]

-

Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. PubMed. [Link]

-

Fair-Mäkelä, R., et al. (2021). Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. Frontiers in Immunology, 12, 708595. [Link]

-

DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

-

What are DHODH inhibitors and how do they work?. (2024-06-21). Patsnap Synapse. [Link]

-

Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6026-6042. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

-

Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal of Hematology & Oncology, 16(1), 126. [Link]

-

Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. MDPI. [Link]

-

Heikkilä, T., et al. (2006). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Protein Science, 15(1), 163-172. [Link]

-

Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Translational Medicine, 22(1), 932. [Link]

-

Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. [Link]

-

Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-898. [Link]

-

Discovery of novel inhibitors for DHODH via virtual screening and X-ray crystallographic structures. PubMed. [Link]

-

Principle of colourimetric assay for DHODH activity. ResearchGate. [Link]

-

Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir. PubMed. [Link]

-

The binding environment of human DHODH inhibitors. ResearchGate. [Link]

-

Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience. [Link]

-

A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(18), 2537-2547. [Link]

-

DHODH Dehydrogenase Assay Service. Reaction Biology. [Link]

Sources

- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. physchemres.org [physchemres.org]

- 3. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption | MDPI [mdpi.com]

- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 10. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4,6-Dichloro-Quinoline Derivatives: A Technical Guide for Drug Discovery

A Senior Application Scientist's In-Depth Analysis of Biological Activity and Emerging Therapeutic Targets

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Among the vast chemical space of quinoline analogs, halogenated derivatives, particularly those bearing chlorine substituents, have garnered considerable attention for their often enhanced potency and unique mechanisms of action. This technical guide provides a comprehensive exploration of the biological activities and potential therapeutic targets of a specific, yet underexplored subclass: 4,6-dichloro-quinoline derivatives .

While the broader class of chloroquinolines has been extensively studied, most notably the 4,7-dichloroquinoline core of the renowned antimalarial drug chloroquine, the 4,6-dichloro-substituted scaffold presents a distinct and compelling area for novel drug discovery.[6][7] This guide will synthesize the available, albeit limited, direct evidence for this specific derivative class and extrapolate from closely related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the known biological activities, postulate mechanisms of action, and identify promising therapeutic targets, all while providing detailed experimental protocols to empower further investigation into this intriguing class of compounds.

Part 1: Unveiling the Biological Spectrum: Anticancer, Antimicrobial, and Anti-inflammatory Activities

The introduction of chlorine atoms at the 4 and 6 positions of the quinoline ring system can significantly modulate the electron distribution and lipophilicity of the molecule, thereby influencing its interaction with biological targets. While direct and extensive research on 4,6-dichloro-quinoline derivatives is still emerging, the existing literature on related chloroquinolines provides a strong foundation for predicting their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds in clinical use and many more under investigation.[8][9] The anticancer potential of 4,6-dichloro-quinoline derivatives is likely to be multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

1.1.1 Postulated Mechanisms of Anticancer Action

Drawing from studies on structurally similar compounds, the anticancer effects of 4,6-dichloro-quinoline derivatives are hypothesized to be mediated through several key mechanisms:

-

Tyrosine Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that drive cancer cell growth and proliferation.[10][11] It is plausible that 4,6-dichloro-quinoline derivatives could target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[12] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.

-

Induction of Apoptosis: A common downstream effect of many anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspase cascades.[1][13][14] The presence of the dichloro substitutions may enhance the pro-apoptotic activity of the quinoline core.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows for intercalation into the DNA double helix, disrupting DNA replication and transcription.[2] Furthermore, some quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[3]

1.1.2 Quantitative Assessment of Anticancer Activity

While specific IC50 values for a broad range of 4,6-dichloro-quinoline derivatives against various cancer cell lines are not yet widely available in the public domain, a study on 4-aryl-6-chloro-quinoline derivatives as anti-hepatitis B virus (HBV) agents provides some insight into their potential cytotoxicity. Several of these compounds exhibited significant inhibition of HBV DNA replication with IC50 values in the low micromolar range (4.4-9.8 μM), and some demonstrated low cytotoxicity, resulting in high selectivity indices.[4] This suggests that the 6-chloro-quinoline scaffold can be a basis for developing compounds with therapeutic potential and acceptable safety profiles.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aryl-6-chloro-quinoline | Compound 10 | HepG 2.2.15 (for cytotoxicity) | >2426 | [4] |

| 4-Aryl-6-chloro-quinoline | Compound 17 | HepG 2.2.15 (for cytotoxicity) | >682 | [4] |

| 4-Aryl-6-chloro-quinoline | Compound 20 | HepG 2.2.15 (for cytotoxicity) | >1398 | [4] |

Note: The IC50 values in the table above refer to the cytotoxicity against the HepG 2.2.15 cell line and not directly to anticancer activity against a specific cancer type. However, they provide an indication of the potential for these compounds to be developed with a favorable therapeutic window. Further screening against a panel of cancer cell lines is necessary to fully elucidate their anticancer potential.

Antimicrobial Activity: A Renewed Front in the Fight Against Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[15] The quinoline core is present in several successful antibacterial drugs, most notably the fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV.[3]

1.2.1 Postulated Mechanisms of Antimicrobial Action

The antimicrobial activity of 4,6-dichloro-quinoline derivatives is likely to stem from their ability to interfere with essential bacterial processes:

-

Inhibition of DNA Gyrase and Topoisomerase IV: The primary mechanism of action for many quinolone-based antibiotics is the inhibition of these essential bacterial enzymes, leading to the fragmentation of the bacterial chromosome.[3] The 4,6-dichloro substitution pattern may influence the binding affinity and inhibitory potency of these compounds against these targets.

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the dichloro-quinoline core may facilitate its insertion into the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death.

-

Inhibition of Other Essential Bacterial Enzymes: Quinoline derivatives have been shown to inhibit other bacterial enzymes, and it is possible that 4,6-dichloro-quinoline derivatives may have novel intracellular targets.

1.2.2 Quantitative Assessment of Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for 4,6-dichloro-quinoline derivatives against a range of bacterial and fungal strains are not yet extensively documented. However, studies on other substituted quinolines have demonstrated potent antimicrobial activity. For example, certain S-substituted 4,6-dihalogeno-2-mercaptobenzimidazoles, which share a halogenated aromatic core, have shown MICs for Gram-positive bacteria in the range of 0.78-50 µg/ml.[1] This suggests that the 4,6-dichloro-quinoline scaffold is a promising starting point for the development of new antimicrobial agents.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 4,6-dichloro-quinoline derivatives | Data not yet available | - | - |

| Related Chloro-aromatic compounds | Gram-positive bacteria | 0.78 - 50 | [1] |

Note: The data presented for related compounds is for illustrative purposes and highlights the potential of this chemical class. Rigorous antimicrobial screening of 4,6-dichloro-quinoline derivatives is required to determine their specific spectrum of activity and potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[5] Quinoline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators.

1.3.1 Postulated Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 4,6-dichloro-quinoline derivatives may be mediated through the modulation of key signaling pathways involved in the inflammatory response:

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[12] Quinoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory cytokines and mediators.[6]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline derivatives have been found to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of pain and inflammation.

1.3.2 Quantitative Assessment of Anti-inflammatory Activity

While specific in vivo or in vitro anti-inflammatory data for 4,6-dichloro-quinoline derivatives is limited, a study on novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives (a related heterocyclic system) demonstrated significant anti-inflammatory activity, with one compound exhibiting an IC50 value of 1.772 µg/ml in an in vitro assay. This suggests that the chloro-substituted heterocyclic core can be a valuable pharmacophore for the development of new anti-inflammatory agents.

| Compound Class | Assay | IC50 (µg/mL) | Reference |

| 4,6-dichloro-quinoline derivatives | Data not yet available | - | - |

| Related Chloro-quinazoline derivatives | In vitro anti-inflammatory assay | 1.772 |

Part 2: Elucidating Mechanisms and Identifying Targets: A Deeper Dive

A thorough understanding of the molecular mechanisms of action and the specific therapeutic targets of 4,6-dichloro-quinoline derivatives is paramount for their rational design and development as therapeutic agents.

Key Signaling Pathways and Molecular Targets

Based on the activities of related compounds, several key signaling pathways and molecular targets are likely to be modulated by 4,6-dichloro-quinoline derivatives.

2.1.1 Anticancer Signaling Pathways

Caption: Postulated anticancer signaling pathways modulated by 4,6-dichloro-quinoline derivatives.

2.1.2 Antimicrobial Mechanism of Action

Caption: Hypothesized mechanism of antimicrobial action of 4,6-dichloro-quinoline derivatives.

2.1.3 Anti-inflammatory Signaling Pathway

Caption: Potential modulation of the NF-κB inflammatory pathway by 4,6-dichloro-quinoline derivatives.

Part 3: Experimental Protocols for Biological Evaluation

To facilitate further research into the therapeutic potential of 4,6-dichloro-quinoline derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

3.1.1 Experimental Workflow

Caption: Workflow for the MTT assay to determine the anticancer activity of 4,6-dichloro-quinoline derivatives.

3.1.2 Detailed Protocol

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4,6-dichloro-quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

3.2.1 Experimental Workflow

Caption: Workflow for the broth microdilution assay to determine the MIC of 4,6-dichloro-quinoline derivatives.

3.2.2 Detailed Protocol

-

Compound Preparation: Prepare a stock solution of the 4,6-dichloro-quinoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 4,6-dichloro-quinoline scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the extensive literature on related quinoline derivatives, compounds bearing this specific substitution pattern are predicted to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The postulated mechanisms of action, including tyrosine kinase inhibition, apoptosis induction, and modulation of the NF-κB pathway, provide a strong rationale for their further investigation.

This technical guide has provided a comprehensive overview of the potential of 4,6-dichloro-quinoline derivatives, supported by detailed experimental protocols to facilitate their biological evaluation. However, it is crucial to emphasize that much of the information presented is based on extrapolation from structurally related compounds. Therefore, the immediate future of research in this area should focus on the synthesis of a diverse library of 4,6-dichloro-quinoline derivatives and their systematic screening in a battery of in vitro and in vivo assays. Such studies are essential to validate the predicted biological activities, elucidate the precise mechanisms of action, and identify the specific molecular targets of this intriguing class of compounds. The insights gained from this research will be invaluable for the rational design of more potent and selective 4,6-dichloro-quinoline-based drug candidates with the potential to address significant unmet medical needs.

References

-

The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry, 29, 115856. [Link]

-

Mechanism of Quinolone Action and Resistance. (2014). Cold Spring Harbor Perspectives in Medicine, 4(9), a015322. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). Molecules, 29(11), 2568. [Link]

-

Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1267-1271. [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). European Journal of Medicinal Chemistry, 179, 446-463. [Link]

-

Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. (2025). ResearchGate. [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). RSC Medicinal Chemistry, 13(1), 2-24. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). Journal of the Brazilian Chemical Society, 21(10), 1935-1941. [Link]

-

4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. [Link]

-

Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2025). ResearchGate. [Link]

-

Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. (2012). ACS Medicinal Chemistry Letters, 3(1), 54-58. [Link]

-

SYNTHESIS OF SOME NOVEL 4, 6-DISUBSTITUTED DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. (2012). International Journal of Pharmaceutical and Chemical Sciences, 2(1), 97-103. [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4198. [Link]

-

Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles. (2007). Bioorganic & Medicinal Chemistry, 15(1), 269-277. [Link]

-

Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. (2002). Journal of Medicinal Chemistry, 45(13), 2743-2753. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation. (2018). Scientific Reports, 8(1), 16896. [Link]

-

Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 124, 88-99. [Link]

-

Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(3), 886-896. [Link]

-

Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (2022). Organic & Biomolecular Chemistry, 20(20), 4176-4182. [Link]

-

(PDF) Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. (2022). ResearchGate. [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica, 15(6), 115-118. [Link]

-

Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. (2024). Chemistry & Biodiversity, e202301246. [Link]

-

therapeutic significance of quinoline derivatives as antimicrobial agents. (2025). ResearchGate. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2016). International Journal of Cancer and Clinical Research, 3(2). [Link]

-

Caspase activation by anticancer drugs: the caspase storm. (2007). Apoptosis, 12(4), 771-782. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(48), 30205-30217. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). Medicinal Chemistry, 12(5), 478-486. [Link]

-

Tyrosine kinase inhibitors potentially useful for patient-specific treatment of tumors. (1999). BioWorld Science. [Link]

-

Caspase Activation in Cancer Therapy. (2000). In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

(PDF) Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). ResearchGate. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(1), 1085-1096. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society, 19(12), 5245-5282. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 101, 117681. [Link]

-

Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). Drug Development Research, 83(4), 910-926. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3025. [Link]

Sources

- 1. Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

Review of the biological significance of the quinoline scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this heterocyclic aromatic compound has proven to be a remarkably "privileged" structure, forming the backbone of a vast and diverse array of therapeutic agents.[3][4] Its journey from a simple natural product to a central motif in blockbuster drugs is a compelling narrative of chemical versatility and profound biological impact. Quinoline and its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[5][6][7]

This guide, intended for the discerning eye of researchers and drug development professionals, moves beyond a mere catalog of activities. It seeks to provide a deep, mechanistic understanding of why the quinoline scaffold is so effective. We will explore its fundamental physicochemical properties, dissect its interactions with biological targets at a molecular level, and provide field-proven experimental protocols to empower further research and development. By understanding the causality behind its biological significance, we can continue to unlock the immense therapeutic potential held within this enduring scaffold.

The Quinoline Core: Physicochemical and Synthetic Foundations

The therapeutic versatility of the quinoline ring system is not accidental; it is a direct consequence of its inherent electronic and structural properties.

Physicochemical Properties: A Platform for Interaction

Quinoline is a weak tertiary base, a property conferred by the nitrogen atom in the pyridine ring.[8] Its aromatic, planar structure allows it to effectively participate in π-π stacking and intercalation with biological macromolecules like DNA and proteins, a common mechanism in its anticancer activity.[6][9] The nitrogen atom also acts as a hydrogen bond acceptor, a critical interaction for binding to enzyme active sites. Furthermore, the scaffold's relative rigidity provides a defined orientation for substituents, allowing for precise tuning of target affinity and selectivity. The ability to modify the quinoline nucleus with a wide variety of substituents at multiple positions is a key factor in its success, enabling chemists to optimize pharmacokinetic and pharmacodynamic properties.[2][6]

Foundational Synthetic Strategies

The construction of the quinoline core is a well-established field in organic chemistry, with several classic name reactions providing versatile entry points to a wide range of substituted analogs. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

-

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a robust method for producing quinoline itself and derivatives with substituents on the benzene ring.[10]

-

Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions to form the quinoline ring. It is particularly useful for synthesizing 2,4-disubstituted quinolines.[10][11]

-

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It is a highly convergent and versatile method for preparing substituted quinolines.[6][10]

This protocol describes the foundational synthesis of the parent quinoline ring.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or another mild oxidizing agent)

-

Ferrous sulfate (to moderate the reaction)

-

Sodium hydroxide solution

-

Diethyl ether

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: In a large round-bottom flask, carefully place a mixture of aniline, glycerol, and ferrous sulfate.

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in an ice bath to control the exothermic reaction.

-

Oxidant Addition: Add nitrobenzene to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture gently using a heating mantle. Once the initial vigorous reaction subsides, heat the mixture more strongly to maintain a steady reflux for several hours.

-

Neutralization: After cooling, cautiously dilute the reaction mixture with water and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the quinoline with diethyl ether.

-

Purification: Collect the ether layers, dry over anhydrous sodium sulfate, and remove the ether by distillation. The crude quinoline can be further purified by vacuum distillation.

Causality: The sulfuric acid dehydrates glycerol to acrolein, which then undergoes a Michael addition with aniline. Subsequent cyclization and oxidation (by nitrobenzene) yield the aromatic quinoline ring. Ferrous sulfate is added to make the reaction less violent.

The War on Cancer: Quinoline as a Multi-Pronged Attacker

The quinoline scaffold is a prominent feature in a multitude of anticancer agents, both in clinical use and under development.[11][12][13] Its derivatives employ a range of mechanisms to inhibit tumor growth, highlighting the scaffold's adaptability in targeting complex disease pathways.[1][2][13]

Key Anticancer Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through several primary mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinolines are designed to target the ATP-binding site of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By blocking these enzymes (e.g., VEGFR, EGFR, Src-Abl), these drugs can halt tumor growth.[1][9]

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to slip between the base pairs of DNA (intercalation), disrupting DNA replication and transcription.[9][11] Some derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA supercoils during replication, leading to catastrophic DNA damage and cell death.[9]

-

Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division. Certain quinoline derivatives can bind to tubulin, preventing its polymerization into microtubules. This arrests the cell cycle in the G2/M phase and induces apoptosis.[9][14]

-

Induction of Apoptosis and Cell Cycle Arrest: Beyond specific targets, many quinoline compounds trigger programmed cell death (apoptosis) and halt the cell cycle through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key cell cycle regulators.[11][13][14]